4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
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Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or function in biological or chemical systems if applicable.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages, reaction conditions (like temperature and pH), and the sequence of reactions.Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, and mass spectrometry to determine the structure of the compound. X-ray crystallography might also be used if crystals of the compound can be formed.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include its reactivity, the products it forms, the conditions under which it reacts, and the mechanism of the reactions.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties like acidity or basicity, redox potential, and reactivity with common reagents might also be studied.Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It could also involve recommending safety measures for handling and disposing of the compound.
Future Directions
This could involve suggesting further studies to fully understand the compound’s properties or reactions. If the compound is biologically active, future directions could include studying its potential as a drug or its role in biological systems.
I hope this general outline is helpful. For a specific compound like “4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one”, you would need to consult scientific literature or databases for detailed information. If you have any other questions or need further clarification, feel free to ask!
properties
IUPAC Name |
4-[(4-propoxyphenyl)methyl]-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-2-11-22-17-9-7-15(8-10-17)12-20-13-16-5-3-4-6-18(16)23-14-19(20)21/h3-10H,2,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAPHRFWMIHSNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN2CC3=CC=CC=C3OCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one |
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